Stereochemical Specificity: l-cis TA-993 Antiplatelet Activity vs. d-cis Isomer and Diltiazem
TA-993 possesses an l-cis stereochemical configuration that is essential for its antiplatelet activity, whereas the d-cis isomer (d-TA-993) and its structural analog diltiazem (d-cis configuration) demonstrate markedly different pharmacological profiles. The Ca2+-antagonistic action of TA-993 in depolarized canine basilar arteries is approximately 1/10 the potency of diltiazem and d-TA-993 [1]. The d isomer of the active metabolite MB3 was >100 times less potent than the l isomer in inhibiting platelet aggregation [1]. This stereochemical requirement demonstrates that antiplatelet action is more characteristic of the l-cis than the d-cis 1,5-benzothiazepine structure [1].
| Evidence Dimension | Calcium channel antagonism (relative potency) |
|---|---|
| Target Compound Data | ≈1/10 the potency of diltiazem |
| Comparator Or Baseline | Diltiazem (d-cis) and d-TA-993 (d-cis isomer) |
| Quantified Difference | TA-993 Ca2+ antagonism ≈ 0.1× comparator potency; d-isomer of MB3 >100× less potent than l-isomer |
| Conditions | Depolarized canine basilar arteries (in vitro) |
Why This Matters
This data quantifies that the antiplatelet activity of TA-993 is stereochemically specific to the l-cis configuration, confirming that d-cis analogs cannot substitute and establishing stereochemical purity as a critical procurement specification.
- [1] Odawara A, Kikkawa K, Katoh M, Toryu H, Shimazaki T, Sasaki Y. Inhibitory effects of TA-993, a new 1,5-benzothiazepine derivative, on platelet aggregation. Circ Res. 1996 Apr;78(4):643-649. doi: 10.1161/01.res.78.4.643. View Source
